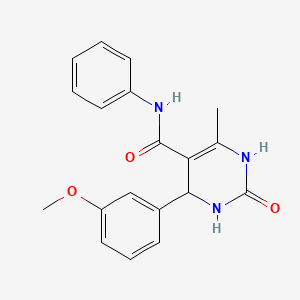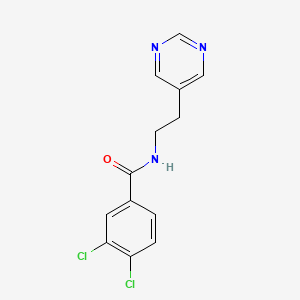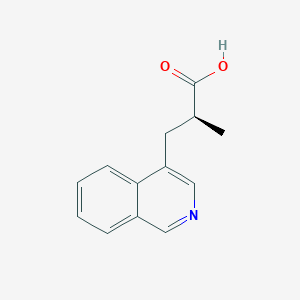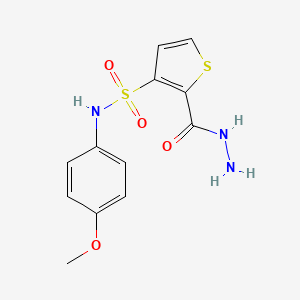
6-(2-Methylpropoxy)-1,2,3,4-tetrahydroisoquinoline trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trifluoroacetic acid is a common reagent in organic chemistry. It’s a strong acid due to the electron-withdrawing effect of the three fluorine atoms. It’s often used as a solvent or acid catalyst in reactions .
Molecular Structure Analysis
Trifluoroacetic acid has a molecular formula of C2HF3O2. It consists of a carboxylic acid group (-COOH) attached to a carbon that is bonded to three fluorine atoms .Chemical Reactions Analysis
Trifluoroacetic acid can participate in various chemical reactions due to its acidic nature. It can act as a proton donor in acid-base reactions .Physical And Chemical Properties Analysis
Trifluoroacetic acid is a colorless liquid with a sharp, pungent odor. It’s miscible with water and many organic solvents. It has a molecular weight of 114.02 g/mol, a density of 1.489 g/mL at 20 °C, and a boiling point of 72.4 °C .Aplicaciones Científicas De Investigación
- THIQ analogs have been investigated for their antiviral potential. For instance, researchers have explored derivatives of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as effective inhibitors of PA N (an essential protein for influenza virus replication) .
- THIQ-based compounds have shown promise in neurodegenerative disorders. Their ability to modulate neurotransmitter systems and protect neurons makes them interesting candidates for drug development .
- Some THIQ analogs exhibit anti-inflammatory activity. Understanding their interactions with inflammatory pathways could lead to novel therapeutic strategies .
- THIQ derivatives have been explored for their analgesic properties. Investigating their interaction with pain receptors and pathways could provide insights into pain management .
- THIQ-based compounds have been studied for their potential as anticancer agents. Their structural diversity and biological activities make them interesting targets .
- Understanding synthetic methods for constructing the THIQ core scaffold is crucial. Researchers have employed various strategies to access these compounds .
Antiviral Activity
Neuroprotective Effects
Anti-Inflammatory Properties
Analgesic Potential
Anticancer Research
Synthetic Strategies and Scaffold Construction
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
6-(2-methylpropoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.C2HF3O2/c1-10(2)9-15-13-4-3-12-8-14-6-5-11(12)7-13;3-2(4,5)1(6)7/h3-4,7,10,14H,5-6,8-9H2,1-2H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJPNQWEQDPXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC2=C(CNCC2)C=C1.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Chloro-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2831648.png)





![5-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)azetidin-3-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2831658.png)




![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylbenzyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2831665.png)